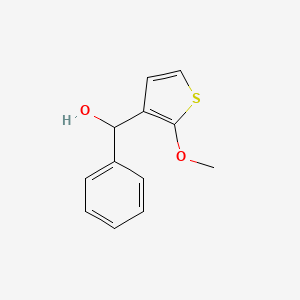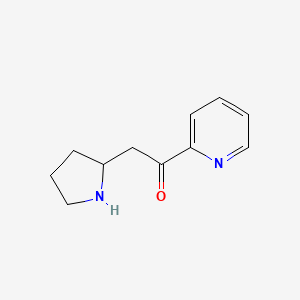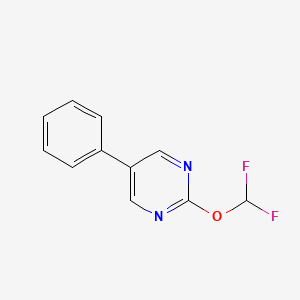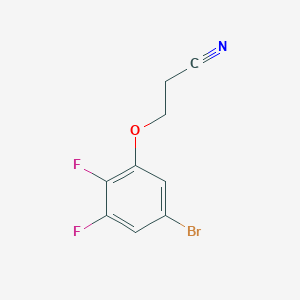![molecular formula C9H17IO3S B13080241 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is a synthetic organic compound with the molecular formula C9H17IO3S This compound is characterized by the presence of an iodine atom, a thiolane ring, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor, followed by the introduction of the ether linkage. One common method involves the reaction of a thiolane derivative with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and thiolane functionalities.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its iodine and thiolane moieties. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-[(2-methylbutan-2-yl)oxy]aniline: Contains a similar iodine and ether linkage but with an aniline group instead of a thiolane ring.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Features an iodine atom and an isoxazole ring, differing in the heterocyclic structure.
Uniqueness
3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring and an iodine atom, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H17IO3S |
|---|---|
Molecular Weight |
332.20 g/mol |
IUPAC Name |
3-iodo-4-(3-methylbutan-2-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17IO3S/c1-6(2)7(3)13-9-5-14(11,12)4-8(9)10/h6-9H,4-5H2,1-3H3 |
InChI Key |
JZTPXPLQXSUBPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1CS(=O)(=O)CC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)

![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)









